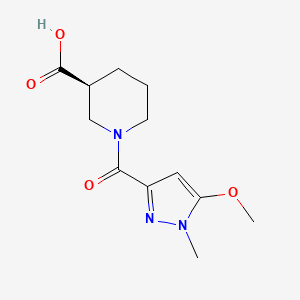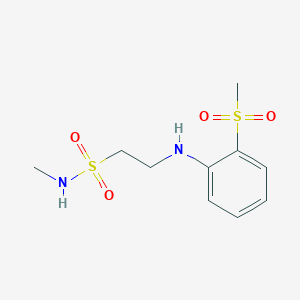
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid, also known as MPPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MPPCA is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid inhibits the activity of enzymes, such as DPP-4, POP, and AChE, by binding to their active sites and preventing the substrate from binding. This inhibition leads to the accumulation of the substrate and the modulation of the physiological processes that the enzymes are involved in. The exact mechanism of action of this compound on these enzymes is still under investigation, but it is believed to involve the formation of hydrogen bonds and hydrophobic interactions between this compound and the enzyme active site.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the enzyme that it inhibits. Inhibition of DPP-4 and POP leads to the modulation of glucose and insulin metabolism, which can improve glycemic control and reduce the risk of complications in diabetes and other metabolic disorders. Inhibition of AChE leads to the modulation of neurotransmitter levels, which can improve cognitive function and reduce the symptoms of neurodegenerative disorders.
実験室実験の利点と制限
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability, its ability to selectively inhibit enzymes, and its potential applications in drug discovery and development. However, this compound also has some limitations, such as its high cost and the need for specialized equipment and expertise to synthesize and purify it.
将来の方向性
For research on (3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid include the investigation of its potential as a treatment for various disorders, the optimization of its synthesis and purification methods, and the development of analogs and derivatives.
合成法
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid can be synthesized through various methods, including the reaction between 5-methoxy-1-methylpyrazole-3-carboxylic acid and piperidine-3-carboxylic acid, or the reaction between 5-methoxy-1-methylpyrazole-3-carboxylic acid and piperidine-3-carbonyl chloride. These reactions can be carried out under different conditions, such as refluxing in a solvent or using a catalyst. The purity and yield of this compound can be optimized through purification techniques, such as recrystallization or chromatography.
科学的研究の応用
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid has been studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of enzymes, such as dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP), which are involved in the regulation of glucose and insulin metabolism. This inhibition has led to the investigation of this compound as a potential treatment for diabetes and other metabolic disorders. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the degradation of neurotransmitters. This inhibition has led to the investigation of this compound as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
(3S)-1-(5-methoxy-1-methylpyrazole-3-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-14-10(19-2)6-9(13-14)11(16)15-5-3-4-8(7-15)12(17)18/h6,8H,3-5,7H2,1-2H3,(H,17,18)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWXCUFDORSYCD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCCC(C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C(=O)N2CCC[C@@H](C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)


![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)


![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)

![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)


![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)
